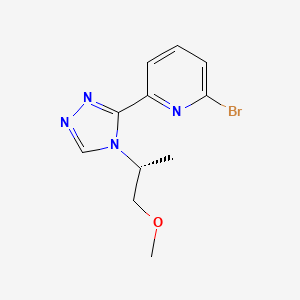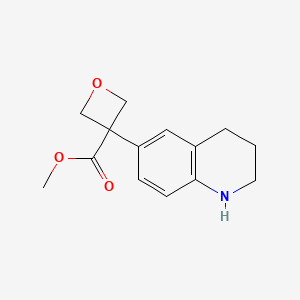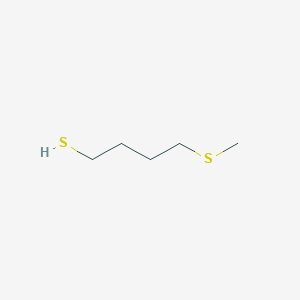
1-Butanethiol, 4-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylsulfanyl)butane-1-thiol is an organic compound with the molecular formula C5H12S2. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive odor and is often used in various chemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 4-(Methylsulfanyl)butane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide. This method leverages the high nucleophilicity of sulfur to produce the desired thiol . Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with alkyl halides to form alkylisothiouronium salts that are subsequently hydrolyzed to yield the thiol .
Industrial Production Methods: Industrial production of thiols, including 4-(Methylsulfanyl)butane-1-thiol, often involves large-scale reactions under controlled conditions to ensure high yield and purity. The specific industrial methods for this compound are not widely documented, but they likely follow similar principles to the laboratory synthesis methods mentioned above.
化学反応の分析
Types of Reactions: 4-(Methylsulfanyl)butane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides, thiourea.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
科学的研究の応用
4-(Methylsulfanyl)butane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
作用機序
The mechanism of action of 4-(Methylsulfanyl)butane-1-thiol involves its ability to interact with various molecular targets through its sulfhydryl group. This group can form disulfide bonds with other thiols, which is crucial in many biological processes, including protein folding and enzyme activity . The compound’s reactivity with oxidizing and reducing agents also plays a significant role in its mechanism of action.
類似化合物との比較
Butane-1-thiol:
Ethanethiol: A simpler thiol with a shorter carbon chain.
Propane-1-thiol: Another thiol with a three-carbon chain.
Uniqueness: 4-(Methylsulfanyl)butane-1-thiol is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other thiols. This structural feature makes it particularly useful in specific chemical and biological applications .
特性
分子式 |
C5H12S2 |
|---|---|
分子量 |
136.3 g/mol |
IUPAC名 |
4-methylsulfanylbutane-1-thiol |
InChI |
InChI=1S/C5H12S2/c1-7-5-3-2-4-6/h6H,2-5H2,1H3 |
InChIキー |
VLSYQLPMYBNHCJ-UHFFFAOYSA-N |
正規SMILES |
CSCCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


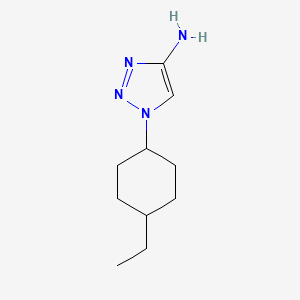
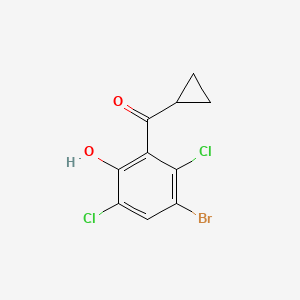
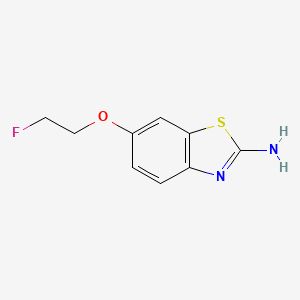

![[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine](/img/structure/B13324541.png)
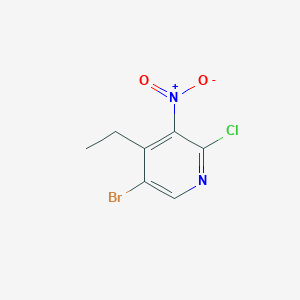
![2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid](/img/structure/B13324551.png)
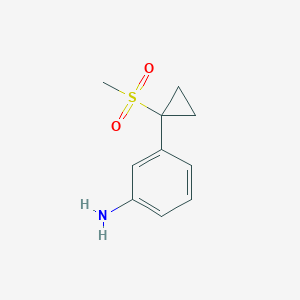
![Rel-(4aR,9bS)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B13324559.png)
![(1R,2R)-[1,1'-Bi(cyclopropan)]-2-amine](/img/structure/B13324560.png)

![{1-[(4-bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13324569.png)
